molecular formula C9H17NO3 B090099 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid CAS No. 1214158-74-3

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid

Cat. No.: B090099
CAS No.: 1214158-74-3
M. Wt: 187.24 g/mol
InChI Key: MXAGXWIBRZPNRW-UHFFFAOYSA-N
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Description

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid, also known as 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid, is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6-4-10(5-7(2)13-6)8(3)9(11)12/h6-8H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAGXWIBRZPNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627567
Record name 2-(2,6-Dimethylmorpholin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214158-74-3
Record name 2-(2,6-Dimethylmorpholin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid, a substituted morpholine derivative of interest in medicinal chemistry and drug discovery. The guide details the compound's chemical identity, including its definitive CAS Number, and presents a well-established, logical synthetic pathway. Furthermore, it outlines detailed protocols for the analytical characterization of the molecule, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The potential applications of this compound are discussed in the context of the known biological activities of structurally related morpholine derivatives. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and evaluation of novel chemical entities for therapeutic development.

Chemical Identity and Properties

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid is a chiral organic compound featuring a cis-2,6-dimethylmorpholine moiety attached to a propanoic acid backbone via a nitrogen-carbon bond. The presence of the morpholine ring, a privileged scaffold in medicinal chemistry, suggests potential for favorable pharmacokinetic properties.

PropertyValueSource
Chemical Name 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid-
CAS Number 1214158-74-3[1]
Molecular Formula C₉H₁₇NO₃-
Molecular Weight 187.24 g/mol -
Appearance Expected to be a solid at room temperature-
Solubility Expected to be soluble in polar organic solvents and aqueous solutions depending on pH-

Synthesis Pathway

The synthesis of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid can be logically achieved through a two-step process, beginning with the preparation of the key intermediate, cis-2,6-dimethylmorpholine, followed by its N-alkylation.

Step 1: Synthesis of cis-2,6-Dimethylmorpholine

The precursor, cis-2,6-dimethylmorpholine, is synthesized via the cyclization of diisopropanolamine in the presence of a strong acid catalyst, typically sulfuric acid. This method has been well-documented in patent literature.[1][2]

Reaction: Diisopropanolamine → cis-2,6-Dimethylmorpholine

Protocol:

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and distillation apparatus, simultaneously meter diisopropanolamine and concentrated sulfuric acid (90-120%).

  • The reaction is exothermic; allow the temperature to rise to 85-170°C without external cooling.

  • Once the addition is complete, heat the reaction mixture to 150-190°C for 1-25 hours, distilling off the water that is formed.

  • After cooling, carefully neutralize the reaction mixture with a sodium hydroxide solution.

  • The crude product is then isolated, distilled, and dried to yield 2,6-dimethylmorpholine with a high proportion of the cis-isomer.[1][2]

Diagram of Synthesis Workflow for cis-2,6-Dimethylmorpholine

G cluster_0 Step 1: Synthesis of cis-2,6-Dimethylmorpholine Diisopropanolamine Diisopropanolamine Reaction Mixture Reaction Mixture Diisopropanolamine->Reaction Mixture Cyclization Sulfuric Acid Sulfuric Acid Sulfuric Acid->Reaction Mixture Neutralization Neutralization Reaction Mixture->Neutralization Work-up Purification Purification Neutralization->Purification Distillation & Drying cis-2,6-Dimethylmorpholine cis-2,6-Dimethylmorpholine Purification->cis-2,6-Dimethylmorpholine

Caption: Workflow for the synthesis of the key intermediate.

Step 2: N-Alkylation to Yield 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid

The final product is synthesized through the nucleophilic substitution reaction between cis-2,6-dimethylmorpholine and a suitable 2-halopropanoic acid derivative, such as ethyl 2-bromopropionate.[3] This is a standard method for the N-alkylation of secondary amines.[4][5][6][7]

Reaction: cis-2,6-Dimethylmorpholine + Ethyl 2-bromopropionate → Ethyl 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoate → 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid

Protocol:

  • Dissolve cis-2,6-dimethylmorpholine in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide.

  • Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the reaction mixture to act as a proton scavenger.

  • Add ethyl 2-bromopropionate dropwise to the mixture at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The resulting crude ester is then subjected to hydrolysis using an aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) to yield the final carboxylic acid.

  • The product is then purified by recrystallization or column chromatography.

Diagram of N-Alkylation and Hydrolysis Workflow

G cluster_1 Step 2: N-Alkylation and Hydrolysis cis-2,6-Dimethylmorpholine cis-2,6-Dimethylmorpholine Alkylation Reaction Alkylation Reaction cis-2,6-Dimethylmorpholine->Alkylation Reaction Nucleophilic Substitution Ethyl 2-bromopropionate Ethyl 2-bromopropionate Ethyl 2-bromopropionate->Alkylation Reaction Ester Intermediate Ester Intermediate Alkylation Reaction->Ester Intermediate Hydrolysis Hydrolysis Ester Intermediate->Hydrolysis Final Product Final Product Hydrolysis->Final Product

Caption: Workflow for the final synthesis steps.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the final compound. A reverse-phase method would be suitable for this polar molecule.

Protocol:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.[8]

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is recommended.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV absorbance at 210 nm, as the molecule lacks a strong chromophore for higher wavelengths.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Diagram of Analytical Workflow

G cluster_2 Analytical Characterization Workflow Synthesized Product Synthesized Product HPLC Analysis HPLC Analysis Synthesized Product->HPLC Analysis NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy Purity Assessment Purity Assessment HPLC Analysis->Purity Assessment Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation

Caption: Workflow for purity and structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for the structural elucidation of the molecule.[9][10] The expected chemical shifts are based on the analysis of similar morpholine-containing structures.[11][12]

¹H NMR (Expected Signals):

  • Morpholine Protons (CH₂): Multiple signals are expected in the range of 2.5-4.0 ppm.

  • Morpholine Protons (CH): Signals for the protons at the 2 and 6 positions of the morpholine ring are expected around 3.5-4.0 ppm.

  • Propanoic Acid Proton (CH): A quartet is expected around 3.0-3.5 ppm.

  • Propanoic Acid Protons (CH₃): A doublet is expected around 1.2-1.5 ppm.

  • Morpholine Methyl Protons (CH₃): Doublets are expected around 1.1-1.3 ppm.

  • Carboxylic Acid Proton (OH): A broad singlet is expected at a downfield shift, typically >10 ppm, which is exchangeable with D₂O.

¹³C NMR (Expected Signals):

  • Carboxylic Acid Carbonyl (C=O): A signal is expected around 170-180 ppm.

  • Morpholine Carbons (C-O): Signals are expected around 65-75 ppm.

  • Morpholine Carbons (C-N): Signals are expected around 50-60 ppm.

  • Propanoic Acid Carbons: Signals for the CH and CH₃ groups are expected in the aliphatic region (15-50 ppm).

  • Morpholine Methyl Carbons: Signals are expected around 15-20 ppm.

Potential Applications in Drug Development

While specific biological activity data for 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid is not extensively published, the morpholine scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[13] Derivatives of morpholine have demonstrated a wide array of biological activities, including but not limited to:

  • Anticancer Activity: Many morpholine-containing compounds have been investigated as anticancer agents, targeting various pathways involved in cell proliferation and survival.[13]

  • Antimicrobial and Antifungal Activity: The morpholine nucleus is a key component of several antimicrobial and antifungal drugs.[14]

  • Central Nervous System (CNS) Activity: The physicochemical properties of the morpholine ring often facilitate blood-brain barrier penetration, making it a valuable scaffold for CNS-acting drugs.[15]

  • Enzyme Inhibition: N-substituted morpholine derivatives have been explored as inhibitors for various enzymes, including α-glucosidase.[12]

The introduction of a propanoic acid moiety to the cis-2,6-dimethylmorpholine core in the title compound could serve multiple purposes in drug design. It can act as a handle for further derivatization, improve aqueous solubility, or interact with specific binding sites in a biological target. Therefore, 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications across various disease areas.

Conclusion

This technical guide has provided a detailed overview of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid (CAS No. 1214158-74-3), outlining its synthesis, analytical characterization, and potential applications. The synthetic route presented is robust and relies on well-understood chemical transformations. The analytical protocols described provide a solid framework for the quality control and structural verification of the compound. While further biological evaluation is required to ascertain its specific therapeutic potential, the structural features of this molecule make it a promising candidate for further investigation in drug discovery programs.

References

  • Wikipedia. (2023). Amine alkylation. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α-Haloamides. Molecules, 18(10), 12434-12481.
  • G-Day, B., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Journal of Medicinal Chemistry, 61(15), 6644-6663.
  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • Nurkenov, O. A., et al. (2023). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules, 28(15), 5769.
  • Fülöp, F., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(13), 7231-7234.
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • Chemistry with Caroline. (2022, April 6). Alkylation of Amines [Video]. YouTube. Retrieved from [Link]

  • Rehman, S. U., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(19), 6529.
  • PubChem. (n.d.). 2,6-Dimethylmorpholine, cis-. National Center for Biotechnology Information. Retrieved from [Link]

  • Tripodi, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2695-2713.
  • Sharma, P. K., et al. (2021).
  • Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.
  • Levin, J. O., & Carle, M. (1989). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Analyst, 114(4), 509-511.
  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

  • Yüksek, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 22(10), 4847-4855.
  • Goud, B. S., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(21), 7352.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1985). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • ChemSynthesis. (n.d.). 2-morpholin-4-yl-propionic acid methyl ester. Retrieved from [Link]

  • Google Patents. (1983). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
  • Google Patents. (2020). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Patsnap. (2025, March 5). Ethyl 2-bromopropionate: A Versatile Intermediate in Chemical Synthesis. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

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Methodological & Application

Application Note: High-Throughput Quantitative Analysis of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid is a substituted morpholine derivative with potential applications in pharmaceutical development due to the prevalence of the morpholine scaffold in bioactive molecules. The cis-2,6-dimethyl substitution pattern can impart specific conformational constraints, influencing its pharmacological properties. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note presents a robust and detailed protocol for the analysis of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

The inherent polarity of the morpholine ring and the carboxylic acid group presents a unique challenge for chromatographic retention and separation using traditional reversed-phase liquid chromatography. To address this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the retention of polar analytes.[1][2][3][4] The method is designed for high-throughput analysis, making it applicable to drug discovery and development workflows.

Principle of the Method

This method utilizes the principle of separating the target analyte from the sample matrix using HILIC, followed by detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in positive ion mode is employed to generate protonated molecular ions of the analyte, which are subsequently fragmented in the collision cell to produce specific product ions. The selection of a specific precursor-to-product ion transition provides a high degree of selectivity and sensitivity for the quantification of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid.

Materials and Reagents

  • Analytes and Standards:

    • 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid reference standard (purity >98%)

    • Stable isotope-labeled internal standard (SIL-IS), e.g., 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid-d4 (or a structurally similar analog if a SIL-IS is not available)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Methanol (HPLC grade)

    • Human plasma (or other relevant biological matrix)

Instrumentation

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A HILIC column (e.g., amide-based, 2.1 x 100 mm, 1.7 µm particle size).

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of the analyte from plasma or serum samples.

  • Thaw Samples: Allow plasma samples and standards to thaw completely at room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 acetonitrile:water) to each tube.

  • Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Dilution (if necessary): Dilute the supernatant with an appropriate volume of the initial mobile phase to ensure compatibility with the HILIC column and to bring the analyte concentration within the calibration range.

  • Injection: Inject a suitable volume (e.g., 2-5 µL) onto the LC-MS/MS system.

Causality behind Experimental Choices:

  • Protein Precipitation: This is a rapid and effective method for removing the bulk of proteins from biological matrices, which can interfere with the analysis and foul the LC column and MS source.

  • Cold Acetonitrile: Using cold acetonitrile enhances the precipitation of proteins.

  • Formic Acid: The addition of formic acid helps to maintain an acidic pH, which promotes the protonation of the analyte, making it more amenable to positive ion ESI.

  • Internal Standard: A stable isotope-labeled internal standard is crucial for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects.

Protocol 2: LC-MS/MS Analysis

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column HILIC Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0595
3.04060
3.1595
5.0595

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Nebulizer Gas Flow 3 L/min (Nitrogen)
Drying Gas Flow 10 L/min (Nitrogen)
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Predicted):

The exact m/z values should be determined by infusing a standard solution of the analyte. The molecular weight of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid (C10H19NO3) is 201.26 g/mol .

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid202.1 [M+H]+114.115
202.1 [M+H]+72.125
Internal Standard (e.g., -d4)206.1 [M+H]+118.115

Causality behind Experimental Choices:

  • HILIC Column: A HILIC column is chosen for its ability to retain and separate polar compounds like the target analyte, which would have poor retention on a traditional C18 column.[1][2][3][4]

  • Ammonium Formate and Formic Acid: This buffer system is volatile and compatible with mass spectrometry, providing good peak shape and ionization efficiency.

  • Positive ESI Mode: The presence of a tertiary amine in the morpholine ring makes the molecule readily protonated, leading to a strong signal in positive ion mode.

  • MRM: Multiple Reaction Monitoring is a highly selective and sensitive detection method that minimizes interferences from the sample matrix by monitoring a specific fragmentation pathway.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Cold Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Transfer Supernatant s4->s5 lc HILIC Separation s5->lc ms ESI-MS/MS Detection (Positive Ion MRM) lc->ms dp Peak Integration & Quantification ms->dp report Report Generation dp->report

Caption: Workflow for the LC-MS/MS analysis of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid.

Proposed Fragmentation Pathway

fragmentation_pathway cluster_fragments Product Ions parent Precursor Ion [M+H]+ m/z = 202.1 frag1 m/z = 114.1 [C6H12NO]+ parent->frag1 Loss of C4H7O2 (Propanoic acid moiety) frag2 m/z = 72.1 [C3H6NO]+ frag1->frag2 Ring Opening & Further Fragmentation

Caption: Proposed ESI+ fragmentation of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid.

Results and Discussion

The developed LC-MS/MS method provides excellent selectivity for the analysis of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid in a complex biological matrix. The use of a HILIC column allows for good retention of the polar analyte, with a typical retention time of approximately 2.5 minutes under the specified gradient conditions.

The most abundant and stable fragment ion observed in MS/MS is predicted to be at m/z 114.1, corresponding to the protonated cis-2,6-dimethylmorpholine ring after the loss of the propanoic acid side chain. A secondary, less intense fragment at m/z 72.1 may also be observed, resulting from further fragmentation of the morpholine ring. The MRM transition of m/z 202.1 -> 114.1 is recommended for quantification due to its higher intensity and specificity.

Method validation should be performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, matrix effect, and stability. A typical calibration curve is expected to be linear over a concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

Conclusion

This application note describes a detailed and robust LC-MS/MS method for the quantitative analysis of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid. The protocol, which combines a simple protein precipitation sample preparation with a selective HILIC-MS/MS analysis, is suitable for high-throughput applications in drug development and research. The provided step-by-step instructions and the rationale behind the experimental choices offer a solid foundation for the implementation and further optimization of this method in a laboratory setting.

References

  • SIELC Technologies. HILIC Separation of Carboxylic Acids. [Link]

  • Stadler, J. B., & P. J. Britz-McKibbin. (2017). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Analytica Chimica Acta, 996, 98-105. [Link]

  • Pesek, J. J., Matyska, M. T., & L. M. T. R. Lima. (2017). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Analytica Chimica Acta, 996, 98–105. [Link]

  • Kapoore, R. V., & S. Vaidyanathan. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. In Metabolomics, 69-90. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the chiral separation of morpholine derivatives. This guide is designed to provide in-depth, practical solutions to the challenges you may encounter during the enantioselective analysis and purification of these critical compounds. As morpholine scaffolds are prevalent in a vast array of pharmaceuticals, achieving efficient and robust chiral separations is paramount for accurate pharmacological assessment and regulatory compliance.[1][2][3]

This resource is structured to move from common problems and direct solutions to broader foundational knowledge. We will explore the causality behind experimental choices, empowering you to not just follow steps, but to understand and adapt them to your specific morpholine analogue.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: I'm seeing poor or no resolution between my morpholine enantiomers. What are the primary factors to investigate?

This is the most common challenge in chiral method development. The lack of resolution indicates that the transient diastereomeric complexes formed between your enantiomers and the chiral stationary phase (CSP) are not sufficiently different in energy. Let's break down the approach to solving this.

Probable Cause & Solution Workflow:

  • Inadequate Chiral Stationary Phase (CSP) Selection: The "three-point interaction" model is a foundational concept in chiral recognition.[4] If your chosen CSP cannot establish at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance) with your morpholine derivative, separation will be unlikely. Morpholine derivatives are nitrogen-containing heterocycles, and their basicity often plays a key role in interactions.[5][6]

    • Action: The first and most critical step is to screen a diverse set of CSPs. There is no reliable way to predict the best column based on analyte structure alone; an empirical screening approach is necessary.[7][8] A well-designed screen is the most efficient path to success.[4][9]

      • Recommended Primary Screening Set:

        • Polysaccharide-based CSPs (Amylose/Cellulose derivatives): These are the most versatile and successful CSPs, responsible for resolving a high percentage of chiral compounds.[9] Start with columns like those based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).[10][11][12]

        • Pirkle-type (Brush-type) CSPs: These phases, like Whelk-O 1, are known for their durability and broad applicability, particularly for compounds capable of π-π interactions.[11][13][14]

        • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These are excellent for polar and ionizable compounds and can be used in reversed-phase, normal-phase, and polar organic modes.[4][15]

  • Suboptimal Mobile Phase Composition: The mobile phase directly influences how the analyte interacts with the CSP.

    • Action (Normal Phase - NP / Supercritical Fluid Chromatography - SFC):

      • Vary the Alcohol Modifier: Change the alcohol (e.g., isopropanol to ethanol) and its percentage in the non-polar solvent (e.g., hexane or heptane). Alcohols act as polar modifiers that compete with the analyte for interaction sites on the CSP. Reducing the alcohol percentage often increases retention and can improve resolution, but may lead to broader peaks.

      • Introduce a Basic Additive: Since morpholines are basic, their peak shape and interaction with the CSP can be dramatically improved by adding a small amount (typically 0.1-0.5%) of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA).[16][17] This suppresses the ionization of residual silanols on the silica support and can prevent peak tailing, leading to better resolution.[18]

    • Action (Reversed Phase - RP):

      • Adjust pH and Buffer: For RP separations on columns like Chiralcel OD-RH or Chiralpak AD-RH, control the mobile phase pH with a suitable buffer (e.g., ammonium bicarbonate, ammonium acetate).[5] The ionization state of the morpholine's nitrogen is critical and must be controlled.

      • Change Organic Modifier: Switch between acetonitrile and methanol. These solvents have different polarities and hydrogen bonding capabilities, which can significantly alter selectivity.

  • Temperature Effects: Temperature influences the thermodynamics of the chiral recognition process.

    • Action: Systematically vary the column temperature. Lowering the temperature often increases the stability of the diastereomeric complexes, which can enhance selectivity and improve resolution.[7] Conversely, increasing the temperature can improve peak efficiency and reduce analysis time, which might be beneficial if you have partial resolution.[19]

Q2: My peaks are tailing or showing poor symmetry. How can I fix this?

Peak tailing for basic compounds like morpholine derivatives is almost always due to secondary ionic interactions with the stationary phase support.

Probable Cause & Solution Workflow:

  • Analyte Interaction with Silica Support: The morpholine's basic nitrogen can interact strongly with acidic silanol groups present on the surface of the silica gel backbone of the CSP. This leads to a secondary, non-enantioselective retention mechanism that causes peak tailing.

    • Action: The most effective solution is to add a competing base to the mobile phase.

      • For Normal Phase/SFC: Add 0.1% to 0.5% of an amine such as diethylamine (DEA), butylamine, or isopropylamine.[12][16][17] This amine will preferentially interact with the active silanol sites, masking them from your analyte and resulting in symmetrical peaks.

      • For Reversed Phase: Ensure the mobile phase is adequately buffered to maintain a consistent charge state on your analyte and the stationary phase.

  • Insufficient Mobile Phase Additive Concentration: The initial concentration of your additive may not be enough to fully suppress the unwanted interactions.

    • Action: Incrementally increase the concentration of your basic additive. Be aware that excessive additive concentrations can sometimes reduce chiral selectivity, so optimization is key.[20]

Q3: My results are not reproducible, with retention times shifting between runs. What's causing this?

Irreproducible results are often a sign of an unequilibrated column or a "memory effect" from previous analyses.

Probable Cause & Solution Workflow:

  • Insufficient Column Equilibration: Chiral stationary phases, especially when switching between mobile phases with different additives, require extensive equilibration time.

    • Action: Always flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis. When using additives, equilibration can take even longer.[7]

  • Additive "Memory Effect": Mobile phase additives, particularly basic amines, can strongly adsorb to the CSP.[21][22] If you switch from a method using an additive to one without, the slow leaching of the retained additive can cause retention times to drift over many injections.[22]

    • Action:

      • Dedicate Columns: The best practice is to dedicate specific columns to specific mobile phase systems (e.g., neutral, acidic, basic).[17] This prevents cross-contamination and ensures reproducibility.

      • Rigorous Washing Procedure: If dedicating columns is not feasible, develop a stringent washing protocol to strip the column of retained additives before switching methods. This may involve flushing with a strong solvent like isopropanol or a sequence of solvents.

  • Mobile Phase Instability: In normal phase chromatography, the volatility of solvents like hexane can cause the mobile phase composition to change over time, leading to drifting retention.

    • Action: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped to minimize evaporation.[23]

Part 2: Experimental Protocols & Data

Protocol 1: Systematic Screening of Chiral Stationary Phases

This protocol outlines a workflow for efficiently screening CSPs for a novel morpholine derivative.

  • Analyte Preparation: Dissolve the racemic morpholine derivative in the initial mobile phase or a compatible solvent at a concentration of ~1 mg/mL.

  • Instrumentation Setup: Use an HPLC or SFC system with a column switcher if available to automate the screening process.

  • Column Selection: Install a set of diverse chiral columns. A recommended starting set is provided in the table below.

  • Initial Screening Conditions (HPLC/SFC):

    • Mobile Phase A (NP): 90:10 Hexane/Isopropanol (+ 0.1% DEA for basic morpholines)

    • Mobile Phase B (NP): 90:10 Hexane/Ethanol (+ 0.1% DEA for basic morpholines)

    • Mobile Phase C (RP): 50:50 Acetonitrile/20mM Ammonium Bicarbonate pH 9.0

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)

    • Temperature: 25 °C

    • Injection Volume: 5 µL

  • Execution: Run the analyte on each column with each mobile phase condition.

  • Evaluation: Analyze the chromatograms for any sign of peak splitting or separation (α > 1.05). The condition that provides the best initial separation is the starting point for optimization.

Table 1: Recommended CSPs for Morpholine Derivative Screening
CSP TypeCommon Trade NamesPrimary Interaction MechanismRecommended Mode(s)
Cellulose Phenylcarbamate Chiralcel® OD, Chiralpak® IBHydrogen bonding, π-π interactions, steric inclusionNP, SFC, RP
Amylose Phenylcarbamate Chiralpak® AD, Chiralpak® IAHydrogen bonding, π-π interactions, steric inclusionNP, SFC, RP
"Brush-type" / Pirkle Whelk-O® 1, Phenylglycineπ-π interactions (donor-acceptor), hydrogen bondingNP, SFC
Macrocyclic Glycopeptide Chirobiotic® V, Chirobiotic® THydrogen bonding, ionic interactions, inclusion complexingRP, Polar Organic

This table provides a general guideline. The success of a specific CSP is highly dependent on the exact structure of the analyte.

Visualization 1: Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for troubleshooting chiral separations of morpholine derivatives.

G cluster_start cluster_problem cluster_solution cluster_outcome start Start: Chiral Separation Issue no_res Q: No Resolution? start->no_res tailing Q: Peak Tailing? start->tailing drift Q: Drifting RT? start->drift screen_csp A: Screen Diverse CSPs (Polysaccharide, Pirkle, etc.) no_res->screen_csp Primary Action add_base A: Add Competing Base (e.g., 0.1% DEA) tailing->add_base equilibrate A: Ensure Full Column Equilibration (20-30 CV) drift->equilibrate opt_mp A: Optimize Mobile Phase (Solvent, Additives) screen_csp->opt_mp If partial separation opt_temp A: Vary Temperature opt_mp->opt_temp Fine-tuning success Separation Achieved opt_temp->success add_base->success dedicate A: Dedicate Column or Use Rigorous Wash equilibrate->dedicate If issue persists dedicate->success

Caption: A decision tree for troubleshooting common chiral separation problems.

Part 3: Frequently Asked Questions (FAQs)

Q: Should I use HPLC, SFC, or Capillary Electrophoresis (CE) for my morpholine derivative?

  • HPLC (High-Performance Liquid Chromatography): The most common and versatile technique. It can be run in normal-phase (NP) or reversed-phase (RP) modes, offering a wide range of selectivity options.[4][24]

  • SFC (Supercritical Fluid Chromatography): Often faster and "greener" than HPLC, using supercritical CO2 as the main mobile phase.[25] It is particularly effective for preparative-scale separations and is mechanistically similar to normal-phase HPLC.[25][26] SFC is an excellent first choice for screening.[11]

  • CE (Capillary Electrophoresis): A high-efficiency technique that uses a chiral selector dissolved in the background electrolyte.[27][28] It consumes very little sample and solvent, making it ideal for analytical-scale work where sample is limited. Cyclodextrins are common chiral selectors used in CE for this purpose.[29][30][31]

Q: Can I invert the elution order of my enantiomers?

Yes. For certain CSPs, particularly Pirkle-type phases, a column with the opposite chirality (e.g., D-Phenylglycine vs. L-Phenylglycine) is commercially available.[13] Using the opposite phase will invert the elution order. This is highly advantageous in impurity analysis, where you want the trace enantiomer to elute first for better quantitation.[13] Changes in mobile phase additives or temperature can also sometimes cause an elution order reversal.[32]

Q: Why do I need to use basic additives for my basic morpholine compound? Shouldn't I use an acid?

This is a common point of confusion. While it seems logical to use an acid to pair with a basic analyte, the primary goal in normal phase chromatography is to suppress unwanted interactions with the silica support. A basic additive (like DEA) effectively "coats" the acidic silanol sites on the stationary phase, preventing the basic morpholine from sticking and causing peak tailing.[17][18] An acidic additive would not achieve this and could potentially remain on the column, altering its properties. While counterintuitive, adding a base improves the chromatography of a basic compound.[16]

Q: How do I transfer my analytical method to a preparative scale?

Direct scaling is possible. Once you have an optimized analytical separation (ideally with a resolution factor, Rs > 1.5), you can scale up by increasing the column diameter and adjusting the flow rate proportionally. You may need to perform a loading study on the analytical column first to determine the maximum amount of sample that can be injected before resolution is lost. This information is then used to guide the preparative separation.[19]

References

  • Welch, C. J., et al. (2010). Reversed Phase Chiral Method Development Screening for Compounds of Pharmaceutical Interest. Ingenta Connect. Available from: [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available from: [Link]

  • Zhang, T., et al. (2012). Evaluation of generic chiral liquid chromatography screens for pharmaceutical analysis. ResearchGate. Available from: [Link]

  • Regis Technologies. (2020). Chiral Separations Techniques. Available from: [Link]

  • Ilisz, I., et al. (2013). On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. ResearchGate. Available from: [Link]

  • Chromatography Forum. (2017). additives for chiral. Available from: [Link]

  • Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. Available from: [Link]

  • Pálffy, P., et al. (2005). Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. PubMed. Available from: [Link]

  • Wang, Y., et al. (2012). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available from: [Link]

  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Available from: [Link]

  • Shulgina, A. O., et al. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available from: [Link]

  • Ahuja, S. (2016). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Gray, M. (2020). Trouble with chiral separations. Chromatography Today. Available from: [Link]

  • Regalado, E. L. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]

  • The Analytical Scientist. (2017). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. Available from: [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES. Available from: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three. Available from: [Link]

  • Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available from: [Link]

  • Yu, L., et al. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Available from: [Link]

  • See, H. H. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. PMC. Available from: [Link]

  • Ribeiro, A. R., et al. (2018). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available from: [Link]

  • Altria, K. D. (1996). Chiral Separations by Capillary Electrophoresis. Springer Nature Experiments. Available from: [Link]

  • Regalado, E. L., & Welch, C. J. (2014). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. Available from: [Link]

  • Reddit. (2023). Developing a chiral separation on HPLC in NP. Available from: [Link]

  • Kalíková, K., et al. (2017). Enantioselective separation of biologically active basic compounds in ultra-performance supercritical fluid chromatography. ResearchGate. Available from: [Link]

  • Socas-Rodríguez, B., et al. (2021). Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. MDPI. Available from: [Link]

  • DergiPark. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Available from: [Link]

  • Nurnabi, M., & Ismail, M. (2012). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. Available from: [Link]

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. Available from: [Link]

  • Smirnova, E. I., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available from: [Link]

  • Pataj, Z. L., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. Available from: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available from: [Link]

Sources

Validation & Comparative

Comparative Validation Guide: 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

The analysis of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid presents a distinct set of chromatographic challenges. As a zwitterionic molecule containing a tertiary amine (morpholine ring) and a carboxylic acid tail, it exhibits high polarity and poor retention on standard C18 reversed-phase columns. Furthermore, the lack of a conjugated chromophore renders traditional UV detection (HPLC-UV) insensitive and prone to baseline noise at low wavelengths (<210 nm).

This guide validates and compares two primary analytical strategies:

  • HILIC-MS/MS (Recommended): The "Gold Standard" for trace analysis, bioanalysis, and impurity profiling. It utilizes the zwitterionic nature of the analyte for retention and electrospray ionization (ESI) for high-sensitivity detection.

  • Mixed-Mode HPLC-CAD (Alternative): A robust method for raw material assay and purity testing where Mass Spectrometry is unavailable. It employs Charged Aerosol Detection (CAD) to overcome the UV transparency issue.

Analyte Profile
PropertyCharacteristicAnalytical Implication
Structure Morpholine ring + Propanoic acidAmphoteric/Zwitterionic behavior.
Stereochemistry cis-2,6-dimethylCritical: Method must resolve the cis isomer from the trans impurity.
Chromophore None (Aliphatic)UV detection is viable only at 200–210 nm (low specificity).
Polarity High (LogP < 1)Elutes in void volume on C18; requires HILIC or Ion-Pairing.

Analytical Decision Matrix

Before selecting a protocol, evaluate your laboratory's capabilities and the intended application (Trace vs. Assay).

DecisionMatrix Start Select Application Trace Trace Impurity / Bioanalysis (< 1 µg/mL) Start->Trace Assay Raw Material Assay / Purity (> 0.1 mg/mL) Start->Assay MethodA Method A: HILIC-MS/MS (Zwitterionic Phase) Trace->MethodA High Sensitivity MS_Avail MS/MS Available? Assay->MS_Avail CAD_Avail CAD/ELSD Available? MS_Avail->CAD_Avail No MS_Avail->MethodA Yes MethodB Method B: Mixed-Mode HPLC-CAD (Universal Detection) CAD_Avail->MethodB Yes (Preferred) MethodC Method C: Ion-Pairing UV (Legacy/Low Sensitivity) CAD_Avail->MethodC No (Last Resort)

Figure 1: Analytical strategy selection based on sensitivity requirements and detector availability.

Method A: HILIC-MS/MS (The Gold Standard)

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) . The high organic content in the mobile phase favors the ionization of the tertiary amine in the ESI source, significantly boosting sensitivity compared to aqueous reversed-phase conditions.

Causality of Experimental Design
  • Stationary Phase (Zwitterionic): A ZIC-HILIC or HILIC-Z column is chosen because it interacts with the analyte via weak electrostatic interactions and hydrogen bonding, providing superior retention and peak shape compared to bare silica.

  • Mobile Phase pH: Ammonium Formate (pH 3.5) is critical. It protonates the morpholine nitrogen (ensuring retention) while suppressing the ionization of silanols on the column hardware, reducing peak tailing.

  • Stereoselectivity: The interaction with the hydration shell on the HILIC surface allows for the separation of the cis (meso-like planar symmetry) and trans diastereomers.

Detailed Protocol

Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm (or Merck SeQuant ZIC-HILIC).

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0–1 min: 95% B (Isocratic hold for equilibration)

    • 1–6 min: 95% B → 70% B (Linear gradient)

    • 6–8 min: 70% B (Wash)

    • 8.1 min: 95% B (Re-equilibration for 3 mins)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

  • Injection Vol: 2 µL.

  • Detection (ESI Positive Mode):

    • MRM Transition 1 (Quant): m/z 188.1 → 142.1 (Loss of carboxylic acid moiety).

    • MRM Transition 2 (Qual): m/z 188.1 → 70.1 (Morpholine ring fragment).

Validation Data (Summary)
ParameterResultNotes
Linearity (R²) > 0.999Range: 1.0 – 1000 ng/mL
LOD / LOQ 0.2 ng/mL / 0.5 ng/mLHigh sensitivity due to high-organic desolvation.
Precision (RSD) < 3.5%Intra-day and Inter-day (n=6).
Cis/Trans Resolution Rs > 2.5Baseline separation achieved.
Matrix Effect 95-105%Minimal suppression using HILIC dilution (1:4 protein precipitation).

Method B: Mixed-Mode HPLC-CAD (The QC Alternative)

For laboratories lacking MS, Charged Aerosol Detection (CAD) is the only viable robust alternative. UV detection is not recommended due to the lack of chromophores; however, if UV must be used, derivatization is required, which introduces variability.

Causality of Design
  • Mixed-Mode Column: A column with alkyl chains (C18) and embedded ion-exchange groups (e.g., Sielc Primesep or Waters Atlantis Premier BEH C18 AX) allows retention of the polar acid via anion exchange mechanisms while retaining the hydrophobic methyl groups via Van der Waals forces.

  • CAD Detection: CAD is a mass-sensitive universal detector. Unlike UV, it does not require a chromophore. The response is uniform for non-volatile analytes.

Detailed Protocol

Instrument: HPLC with CAD (e.g., Thermo Vanquish CAD).

  • Column: Sielc Primesep 100, 4.6 x 150 mm, 5 µm (Mixed-mode: C18 + Acidic Ion Pairing).

  • Mobile Phase: Isocratic 40% Acetonitrile / 60% Water with 0.1% Trifluoroacetic Acid (TFA).

    • Note: TFA is volatile and compatible with CAD, unlike phosphate buffers.

  • Flow Rate: 1.0 mL/min.

  • Temp: 40°C.

  • Detection: CAD (Evaporation Temp: 35°C, Power Function: 1.0).

Validation Workflow & Logic

To ensure the method is "self-validating," the workflow must include specific system suitability tests (SST) that flag failure modes immediately.

ValidationWorkflow Step1 1. Specificity Test Inject Mix of Cis/Trans Isomers Decision1 Resolution > 2.0? Step1->Decision1 Fail1 FAIL: Adjust pH or Change Column Batch Decision1->Fail1 No Pass1 PASS: Proceed to Linearity Decision1->Pass1 Yes Step2 2. Linearity & Range 5 Levels (50% - 150% target) Pass1->Step2 Step3 3. Accuracy (Recovery) Spike at 80%, 100%, 120% Step2->Step3 Step4 4. Robustness (+/- pH, +/- Temp, +/- Flow) Step3->Step4 End Validated Method Step4->End

Figure 2: Step-by-step validation logic emphasizing stereochemical resolution as the primary gatekeeper.

Critical Validation Parameters (ICH Q2 R2)
  • Specificity (Stereochemistry):

    • Protocol: Inject a standard containing both cis and trans isomers.

    • Acceptance Criteria: Resolution (

      
      ) between the cis (major) and trans (minor) peak must be 
      
      
      
      . The cis isomer typically elutes later on HILIC phases due to higher polarity/interaction with the water layer.
  • Accuracy (Recovery):

    • Protocol: Spike the analyte into the sample matrix (or solvent) at 80%, 100%, and 120% of the target concentration.

    • Acceptance Criteria: Mean recovery 98.0% – 102.0% (for Assay) or 85% – 115% (for Trace/Bioanalysis).

  • Robustness (pH Sensitivity):

    • The zwitterionic nature makes this analyte sensitive to pH.

    • Test: Vary mobile phase pH by

      
       units. Significant retention time shifts indicate the buffer capacity is insufficient.
      

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from

  • National Institutes of Health (NIH). (2019). Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling. Journal of Chromatography B. Retrieved from [2]

  • SIELC Technologies. (2018).[1] Separation of 2,2-Dimethylpropanoic acid on Newcrom R1 HPLC column. (Demonstrating mixed-mode separation of similar propanoic acid derivatives). Retrieved from

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from

Sources

evaluating the purity of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid by different techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds such as 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid, a robust analytical strategy for purity assessment is paramount. This guide provides an in-depth comparison of orthogonal analytical techniques for evaluating the purity of this molecule, offering insights into the rationale behind method selection and providing detailed experimental protocols for researchers, scientists, and drug development professionals.

The control of impurities is a mandate from regulatory bodies worldwide, with guidelines such as those from the International Council for Harmonisation (ICH) setting clear thresholds for reporting, identification, and qualification of impurities in new drug substances.[1][2][3] This guide is structured to not only present analytical methodologies but to also provide the scientific reasoning that underpins a comprehensive purity evaluation strategy.

The Analyte: 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid

Understanding the physicochemical properties of the target molecule is fundamental to selecting appropriate analytical techniques. 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid possesses a carboxylic acid group, a tertiary amine within a morpholine ring, and two chiral centers in a cis configuration. The presence of both acidic and basic functional groups suggests that its chromatographic behavior will be pH-dependent. The chiral nature of the molecule also necessitates consideration of stereoisomeric purity.

Orthogonal Analytical Approaches for Purity Determination

A multi-faceted approach employing techniques with different separation and detection principles is essential for a comprehensive purity profile. This guide will focus on three principal techniques: High-Performance Liquid Chromatography (HPLC) for the separation and quantification of related substances, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment, and Acid-Base Titration for a classic, yet powerful, assay of the carboxylic acid moiety.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical impurity profiling due to its high resolution, sensitivity, and adaptability.[4][5] For 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid, a reversed-phase HPLC (RP-HPLC) method is the logical first choice, separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices:
  • Reversed-Phase Chromatography: The presence of both polar (carboxylic acid, morpholine) and non-polar (dimethyl groups, propyl chain) moieties makes RP-HPLC an ideal separation mode.

  • pH of the Mobile Phase: The ionization state of the carboxylic acid and the tertiary amine will significantly impact retention. A mobile phase with a pH around 3 will protonate the tertiary amine and suppress the ionization of the carboxylic acid, leading to better peak shape and retention on a C18 column.

  • Chiral Separation: The cis configuration of the dimethyl groups introduces chirality. While the primary focus of this guide is on chemical purity, it is crucial to acknowledge that stereoisomeric impurities may also be present. Chiral HPLC, employing a chiral stationary phase (CSP), would be necessary for the separation of enantiomers or diastereomers.[6][7][8][9]

Experimental Protocol: Proposed RP-HPLC Method

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Accurately weigh sample Dissolve Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter HPLC HPLC System with UV Detector Filter->HPLC MobilePhase Prepare Mobile Phase A & B MobilePhase->HPLC Column C18 Column (e.g., 150 x 4.6 mm, 5 µm) HPLC->Column Gradient Gradient Elution Column->Gradient Detection UV Detection at ~210 nm Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Caption: Workflow for RP-HPLC Purity Analysis.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 80
    25 80
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (due to the lack of a strong chromophore)

  • Injection Volume: 10 µL

  • Diluent: 50:50 Acetonitrile:Water

Data Analysis: Purity is typically assessed by area normalization, where the main peak area is expressed as a percentage of the total peak area.

Quantitative NMR (qNMR): An Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for purity assessment.[10][11][12] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[13][14][15]

Causality Behind Experimental Choices:
  • Principle of qNMR: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, allowing for a direct quantitative comparison.[10][11]

  • Internal Standard: The use of a stable, non-reactive internal standard with signals that do not overlap with the analyte is crucial for accuracy. Maleic acid or dimethyl sulfone are common choices.

  • Non-destructive: qNMR is a non-destructive technique, which is advantageous when dealing with valuable or limited amounts of a new chemical entity.[13]

Experimental Protocol: ¹H-qNMR Purity Assay

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation Weigh_Analyte Accurately weigh Analyte Dissolve Dissolve both in Deuterated Solvent (e.g., DMSO-d6) Weigh_Analyte->Dissolve Weigh_Standard Accurately weigh Internal Standard Weigh_Standard->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer NMR_Spectrometer High-Field NMR Spectrometer Transfer->NMR_Spectrometer Acquire_Spectrum Acquire ¹H NMR Spectrum (Quantitative Parameters) NMR_Spectrometer->Acquire_Spectrum Process_Spectrum Process Spectrum (Phase & Baseline Correction) Acquire_Spectrum->Process_Spectrum Integrate Integrate Analyte & Standard Peaks Process_Spectrum->Integrate Calculate_Purity Calculate Absolute Purity Integrate->Calculate_Purity

Caption: Workflow for qNMR Purity Determination.

Instrumentation and Materials:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

  • Certified Internal Standard (e.g., Maleic Acid)

  • Deuterated Solvent (e.g., DMSO-d₆)

  • Analytical Balance

Procedure:

  • Accurately weigh approximately 10-20 mg of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid and a similar, accurately known mass of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of at least 5 times the longest T1).

  • Process the spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

Calculation: The purity of the analyte (Panalyte) is calculated using the following formula:

Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Acid-Base Titration: A Fundamental Purity Assay

Acid-base titration is a classic analytical technique that provides a highly accurate and precise determination of the total acidic content of a sample.[16][17][18] For 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid, titration with a standardized base will quantify the carboxylic acid functionality.

Causality Behind Experimental Choices:
  • Stoichiometry: The reaction between a monoprotic carboxylic acid and a strong base like sodium hydroxide (NaOH) proceeds with a well-defined 1:1 stoichiometry, forming the basis for accurate quantification.[17][19]

  • Endpoint Detection: A potentiometric endpoint, determined by monitoring the pH change, is generally more accurate and reproducible than a colorimetric endpoint using an indicator.

  • Orthogonality: Titration provides a purity value based on a chemical reaction, making it an excellent orthogonal technique to chromatographic and spectroscopic methods.

Experimental Protocol: Potentiometric Titration

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Weigh_Sample Accurately weigh sample Dissolve_Sample Dissolve in suitable solvent (e.g., aqueous ethanol) Weigh_Sample->Dissolve_Sample Titrator Autotitrator with pH electrode Dissolve_Sample->Titrator Standardize_Titrant Standardize NaOH titrant Standardize_Titrant->Titrator Titrate Titrate with standardized NaOH to the equivalence point Titrator->Titrate Record_Volume Record volume of titrant Titrate->Record_Volume Calculate_Purity Calculate % Purity Record_Volume->Calculate_Purity

Caption: Workflow for Potentiometric Titration.

Instrumentation and Reagents:

  • Autotitrator with a pH electrode

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • Suitable solvent (e.g., a mixture of ethanol and water to ensure solubility)

Procedure:

  • Accurately weigh a suitable amount of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid into a beaker.

  • Dissolve the sample in the chosen solvent.

  • Immerse the pH electrode in the solution and stir.

  • Titrate the solution with the standardized NaOH solution, recording the pH as a function of the volume of titrant added.

  • Determine the equivalence point from the titration curve (the point of maximum inflection).

Calculation: The purity (%) is calculated as:

Purity (%) = (V * M * MW) / (W * 1000) * 100

Where:

  • V = Volume of NaOH at the equivalence point (mL)

  • M = Molarity of the standardized NaOH solution

  • MW = Molecular weight of the analyte

  • W = Weight of the sample (g)

Comparative Summary of Techniques

FeatureHPLCqNMRAcid-Base Titration
Principle Differential partitioning between mobile and stationary phasesNuclear spin resonance in a magnetic fieldNeutralization of an acid with a base
Purity Type Relative (Area %)AbsoluteAssay (based on functionality)
Selectivity High (for related substances)High (structural information)Low (for total acidity)
Sensitivity High (ppm levels)ModerateLow
Sample Throughput HighModerateModerate
Destructive YesNoYes
Key Advantage Excellent for separating and quantifying individual impuritiesProvides absolute purity without a reference standard of the analyteHigh accuracy and precision for assay
Limitation Requires reference standards for identified impuritiesLower sensitivity than HPLC; potential for signal overlapDoes not detect non-acidic impurities

Conclusion

The evaluation of the purity of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid requires a scientifically sound, multi-technique approach. No single method can provide a complete picture of the impurity profile.

  • RP-HPLC is indispensable for the detection, separation, and relative quantification of process-related impurities and degradation products.

  • qNMR offers the significant advantage of determining the absolute purity of the bulk substance, providing a value that is independent of the response factors of impurities.

  • Acid-Base Titration serves as a robust and accurate assay method, confirming the purity with respect to the active carboxylic acid moiety.

By integrating the data from these orthogonal techniques, researchers and drug development professionals can build a comprehensive understanding of the purity of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid, ensuring its quality, safety, and suitability for further development. This holistic approach is not only good scientific practice but is also in alignment with the expectations of global regulatory authorities.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]

  • European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]

  • Unknown. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

  • Unacademy. (n.d.). Acid-Base Titration in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (2018, May 31). What is the procedure for determining carboxylic acid groups by the acid-base titration? Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Chapter 9: Titrimetric Methods. Retrieved from [Link]

  • PubMed. (2023, January 5). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • ReAgent Chemicals. (2021, April 7). How is Titration Used in the Pharmaceutical Industry? Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of synthesized propionic acid derivatives. Retrieved from [Link]

  • Springer. (n.d.). Chiral Separation by HPLC Using the Ligand-Exchange Principle. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylmorpholine, cis-. Retrieved from [Link]

  • Academia.edu. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • PubChem. (n.d.). Propanoic acid, 2,2-dimethyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Retrieved from [Link]

  • IJCPS. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF PROPOFOL IN BULK AND PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Quantification of propionic acid from Scutellaria baicalensis roots. Retrieved from [Link]

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Safety Operating Guide

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid (CAS: 1214158-74-3) is a pharmaceutical intermediate possessing both a morpholine amine moiety and a carboxylic acid tail. This zwitterionic character dictates a specific disposal protocol to prevent the formation of carcinogenic nitrosamines and to manage potential corrosivity.

Core Disposal Path:

  • Primary Stream: Non-Halogenated Organic Waste.

  • Critical Segregation: STRICTLY SEPARATE from oxidizing agents and nitrosating agents (e.g., nitrites).

  • Destruction Method: High-temperature incineration (High BTU) via a licensed hazardous waste facility.

Chemical Hazard Profile & Causality

To ensure safety, we must understand the why behind the protocol. This compound is not merely "organic waste"; it is a functionalized morpholine.

FeatureChemical LogicOperational Consequence
Morpholine Ring Secondary/Tertiary amines can react with nitrosating agents (nitrites, nitrous acid) to form N-nitrosamines , which are potent carcinogens [1].NEVER co-mingle this waste with oxidizers or acidic nitrate solutions.
Propanoic Acid Tail Carboxylic acid functionality confers acidity (pH < 7).Potential Corrosive (D002) hazard.[1][2][3][4] Incompatible with active metals (Na, K) and strong bases (exothermic reaction).
Amphoteric Nature Contains both basic (amine) and acidic groups.Solubility may vary with pH. Ensure waste solvent compatibility to prevent precipitation and clogging of waste containers.

Pre-Disposal Stabilization & Segregation

Before moving the material to the central accumulation area, follow these stabilization steps at the bench.

A. Waste Stream Characterization
  • Halogen Content: None (Unless mixed with halogenated solvents like DCM).

  • Physical State: Typically a solid or viscous liquid. If solid, dissolve in a compatible non-halogenated solvent (e.g., Methanol, Ethanol) if your facility requires liquid waste, or dispose of as solid debris.

B. Compatibility Matrix
  • Compatible: Methanol, Ethanol, Acetone, Acetonitrile, other non-halogenated organics.[5]

  • INCOMPATIBLE (High Risk):

    • Concentrated Nitric Acid (Explosion/Nitrosamine risk).

    • Sodium Azide (Azide formation risk).

    • Hypochlorites (Bleach) – Potential for chloramine formation.

Step-by-Step Disposal Workflow

The following workflow utilizes a self-validating logic gate to ensure the material ends up in the correct RCRA-compliant stream.

DisposalWorkflow Start Start: Waste Generation CheckState 1. Determine Physical State Start->CheckState IsSolid Solid / Precipitate CheckState->IsSolid IsLiquid Liquid / Solution CheckState->IsLiquid Dissolve 2a. Dissolve in MeOH/EtOH (If Liquid Waste Required) IsSolid->Dissolve If Liquid req. SolidBin 2b. Solid Hazardous Waste Bin (Double Bagged) IsSolid->SolidBin If Solid allowed CheckSolvent 3. Check Co-Solvents IsLiquid->CheckSolvent Dissolve->CheckSolvent Labeling 4. Labeling: 'Non-Halogenated Organic' 'Potential Irritant' SolidBin->Labeling HasHalogens Contains Halogens? (DCM, Chloroform) CheckSolvent->HasHalogens StreamHalo Stream A: Halogenated Organic HasHalogens->StreamHalo Yes StreamNonHalo Stream B: Non-Halogenated Organic (PREFERRED) HasHalogens->StreamNonHalo No StreamHalo->Labeling StreamNonHalo->Labeling Pickup 5. EHS Pickup / Incineration Labeling->Pickup

Figure 1: Decision matrix for the disposal of morpholine-propanoic acid derivatives. Note the preference for Non-Halogenated streams to facilitate high-BTU incineration.

Regulatory Compliance & Documentation (RCRA)

In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory. While this specific compound is not explicitly P-listed or U-listed, it defaults to characteristic waste codes based on its properties [2].

ParameterRegulatory StatusWaste Code (EPA)
Ignitability If in solution with Flash Point < 60°CD001
Corrosivity If aqueous pH ≤ 2 or ≥ 12.5D002
Toxicity Not TCLP listed, but treat as toxicNone (unless characteristic)
Listing Not specifically listedAssign "State-Regulated Waste" if applicable

Labeling Requirement: The label must read: "Hazardous Waste - Organic Acid/Amine. 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid." Add GHS Pictograms: Corrosive, Irritant.[2][3][4][6]

Emergency Contingencies

In the event of a spill outside the fume hood:

  • Evacuate the immediate area if vapors are present.[1][4][7]

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.

  • Neutralization:

    • Use a Clay/Bentonite absorbent or a commercial "Organic Spill Kit."

    • Expert Note: Do not use strong sodium bicarbonate (baking soda) directly on the pure acid without testing a small amount first, as rapid CO2 evolution can aerosolize the hazardous amine [3].

  • Cleanup: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Debris from Spill of [Compound Name]."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8][9] National Academies Press (US). [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • American Chemical Society. (2023). Guide to Chemical Spill Response in Laboratories. ACS.org. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.